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molecular formula C12H24N2O2 B8436940 N-(9-Decenyl)-N'-methyl-N'-hydroxyurea

N-(9-Decenyl)-N'-methyl-N'-hydroxyurea

Cat. No. B8436940
M. Wt: 228.33 g/mol
InChI Key: UNSUHKFUHNLTHZ-UHFFFAOYSA-N
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Patent
US05066658

Procedure details

To a stirred solution of sodium azide (1.32 g) in water (5 ml) at 0° C. was added a solution of 10-undecenoyl chloride (4.30 ml) in dioxane (10 ml). The mixture was stirred for 45 minutes, and poured into ice water (100 ml). The mixture was extracted twice with benzene (50 ml), and the combined extracts were washed with ice water (25 ml), dried (MgSO4), and filtered. The filtrate was heated to reflux under a Dean-Stark trap, removing the first 30 ml of distillate. After 30 minutes at reflux, the reaction was cooled and evaporated, to provide 9-decenyl icocyanate as a colorless oil. This isocyanate was dissolved in DMF (5 ml) and added to a slurry of N-methylhydroxylamine hydrochloride (1.70 g) and triethylamine (2.84 ml) in DMF (20 ml). After two hours, the reaction mixture was filtered through Celite and quenched with water. The resulting solids were collected by filtration, washed with water, and recrystallized from ethyl acetate to provide the title compound as a white solid (1.35 g), mp 58°-59° C.
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
1.7 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
2.84 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N-]=[N+]=[N-].[Na+].C(Cl)(=O)[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH:14]=[CH2:15].[N-:18]=[C:19]=[O:20].Cl.[CH3:22][NH:23][OH:24]>O.O1CCOCC1.CN(C=O)C.C(N(CC)CC)C>[CH2:6]([NH:18][C:19]([N:23]([CH3:22])[OH:24])=[O:20])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH:14]=[CH2:15] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
1.32 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
4.3 mL
Type
reactant
Smiles
C(CCCCCCCCC=C)(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
ice water
Quantity
100 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=C=O
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
1.7 g
Type
reactant
Smiles
Cl.CNO
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
2.84 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted twice with benzene (50 ml)
WASH
Type
WASH
Details
the combined extracts were washed with ice water (25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under a Dean-Stark trap
CUSTOM
Type
CUSTOM
Details
removing the first 30 ml of distillate
TEMPERATURE
Type
TEMPERATURE
Details
After 30 minutes at reflux
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to provide 9-decenyl icocyanate as a colorless oil
WAIT
Type
WAIT
Details
After two hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
quenched with water
FILTRATION
Type
FILTRATION
Details
The resulting solids were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(CCCCCCCC=C)NC(=O)N(O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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